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molecular formula C15H19NO3 B8333589 Benzyl 3-formylazepane-1-carboxylate

Benzyl 3-formylazepane-1-carboxylate

Cat. No. B8333589
M. Wt: 261.32 g/mol
InChI Key: QYVURVPWVKABAQ-UHFFFAOYSA-N
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Patent
US06635661B2

Procedure details

Dess-Martin periodinane (2.78 g, 6.56 mmol) was slowly added to a stirring 0° C. solution of 3-hydroxymethyl-azepane-1-carboxylic acid benzyl ester (146) (1.2516 g, 5.02 mmol) in CH2Cl2 (18.2 mL). The reaction was stirred for 1 hour until the reaction was judged complete by HPLC. The reaction was concentrated in vacuo, and a minimal amount of CH2Cl2 was added. Et2O was added to precipitate the periodinane by-product, and the reaction was filtered, concentrated, and immediately purified through an automated silica gel column with 1:1 Hexanes:EtOAc to obtain pure 3-formyl-azepane-1-carboxylic acid benzyl ester (147) (0.3086 g) in 62% yield.
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
3-hydroxymethyl-azepane-1-carboxylic acid benzyl ester
Quantity
1.2516 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[CH2:23]([O:30][C:31]([N:33]1[CH2:39][CH2:38][CH2:37][CH2:36][CH:35]([CH2:40][OH:41])[CH2:34]1)=[O:32])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C(Cl)Cl>[CH2:23]([O:30][C:31]([N:33]1[CH2:39][CH2:38][CH2:37][CH2:36][CH:35]([CH:40]=[O:41])[CH2:34]1)=[O:32])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
3-hydroxymethyl-azepane-1-carboxylic acid benzyl ester
Quantity
1.2516 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCCC1)CO
Name
Quantity
18.2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
a minimal amount of CH2Cl2 was added
ADDITION
Type
ADDITION
Details
Et2O was added
CUSTOM
Type
CUSTOM
Details
to precipitate the periodinane by-product
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
immediately purified through an automated silica gel column with 1:1 Hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3086 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 23.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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